

# Challenges in translating Givosiran preclinical data to clinical outcomes

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## Compound of Interest

Compound Name: *Givosiran*  
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## Givosiran Preclinical to Clinical Translation: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the challenges in translating preclinical data of **givosiran** to clinical outcomes.

### Frequently Asked Questions (FAQs) & Troubleshooting

**Q1:** We observed robust ALAS1 mRNA knockdown and reduction of ALA/PBG in our mouse model of Acute Intermittent Porphyria (AIP) with a **givosiran** analog. However, we are concerned about the translatability of these findings to human clinical trials. What is the correlation between preclinical and clinical pharmacodynamics (PD)?

**A1:** The pharmacodynamic effects of **givosiran** have shown a strong correlation between preclinical models and clinical outcomes. In animal models, **givosiran** effectively reduced hepatic ALAS1 mRNA levels, which was followed by a decrease in urinary and plasma ALA and PBG.[1] Similarly, clinical trials in patients with Acute Hepatic Porphyria (AHP) demonstrated that **givosiran** leads to a rapid, dose-dependent, and sustained reduction in urinary ALA and PBG levels.[2] Monthly dosing regimens have been shown to be more effective than quarterly dosing in maintaining low ALA and PBG levels.[2] The maximal reduction in ALAS1 mRNA in a Phase 1 study was observed at  $-74\% \pm 6\%$  with a 5.0 mg/kg monthly dose.

Q2: Our team is designing a pivotal non-clinical toxicology study for a similar siRNA therapeutic. We've noted reports of hepatotoxicity (elevated transaminases) in human trials of **givosiran**. Was this predicted by preclinical toxicology studies?

A2: The translation of **givosiran**'s hepatic safety profile from preclinical to clinical settings presents some challenges. While mild to moderate elevations in alanine aminotransferase (ALT) were observed in 13-15% of patients treated with **givosiran** in clinical trials, this was not a prominent finding in preclinical toxicology studies.[1][3]

In repeat-dose toxicology studies in rats (up to 26 weeks) and monkeys (up to 39 weeks), **givosiran** was reported to have an adequate safety margin for clinical dosing.[4] In rats, liver findings included ALT elevations and scattered foci of multinucleated enlarged hepatocytes.[5] In monkeys, liver findings were limited to higher liver weights without histopathological findings at doses  $\geq 300$  mg/kg.[5] The mechanism of hepatotoxicity in humans is not fully understood but is thought to be idiosyncratic and potentially immune-mediated.[1][6]

Troubleshooting Tip: When evaluating the hepatotoxicity of a novel siRNA therapeutic, consider incorporating more sensitive and human-relevant in vitro models, such as primary human hepatocytes or liver organoids, in addition to standard animal models.

Q3: We are seeing some mild renal function changes in our animal models. How does this compare to the clinical experience with **givosiran**, and what are the potential mechanisms?

A3: In clinical trials, a subset of patients treated with **givosiran** experienced increases in serum creatinine and decreases in estimated glomerular filtration rate (eGFR).[7][8] Interestingly, preclinical studies with high doses of **givosiran** in rodents did not show an effect on *Alas1* mRNA expression in the kidney, suggesting the mechanism may not be directly related to on-target effects in renal tissue.[7] The exact mechanism of renal adverse events in humans is still under investigation, and some cases have been associated with underlying porphyria-related kidney disease.[7]

Troubleshooting Tip: For your siRNA therapeutic, it is crucial to monitor renal function parameters closely in both preclinical and clinical studies. If renal signals are observed, further investigation into the mechanism, including potential off-target effects or accumulation of the therapeutic in renal tubules, is warranted.

Q4: What are the key pharmacokinetic (PK) parameters of **givosiran** in preclinical species versus humans, and how well did the preclinical PK predict the human profile?

A4: The pharmacokinetics of **givosiran** were found to be broadly similar between preclinical species (rats and monkeys) and humans, indicating good translational predictability.<sup>[9]</sup>

**Givosiran** is rapidly absorbed after subcutaneous administration with a short plasma half-life in both animals and humans.<sup>[9]</sup> It is predominantly distributed to the liver via asialoglycoprotein receptor (ASGPR) mediated uptake.<sup>[9]</sup> **Givosiran** is metabolized by nucleases, and cytochrome P450 enzymes are not involved in its metabolism.<sup>[9]</sup>

## Quantitative Data Summary

**Table 1: Comparative Pharmacokinetics of Givosiran**

Parameter	Preclinical (Rats & Monkeys)	Clinical (Humans)	Reference
Absorption	Rapidly and completely absorbed after subcutaneous administration.	Rapidly absorbed after subcutaneous administration.	[9]
Plasma Half-life ( $t_{1/2}$ )	< 4 hours	4 - 10 hours	[9][10]
Distribution	Predominantly to the liver.	Predominantly to the liver.	[9]
Metabolism	Metabolized by nucleases; no CYP450 involvement.	Metabolized by nucleases; no CYP450 involvement.	[9]
Elimination	Minor renal and fecal excretion of intact drug.	Minor renal excretion of intact drug.	[9]

**Table 2: Comparative Pharmacodynamics of Givosiran**

Parameter	Preclinical (Mouse Model of AIP)	Clinical (AHP Patients)	Reference
ALAS1 mRNA Reduction	Dose-dependent suppression of hepatic ALAS1 mRNA.	~58% reduction in urinary ALAS1 mRNA at Month 6.	[11][12]
ALA and PBG Reduction	Significant reduction in urinary and plasma ALA and PBG.	>80% sustained lowering of ALA and PBG with monthly dosing.	[1][2]
Clinical Efficacy	Prevention and treatment of biochemically induced acute attacks.	70-74% reduction in the annualized rate of porphyria attacks.	[11][13]

## Table 3: Comparative Safety Findings

Adverse Event	Preclinical (Rats & Monkeys)	Clinical (Humans)	Reference
Hepatotoxicity	Rats: ALT elevations, multinucleated enlarged hepatocytes. Monkeys: Increased liver weight.	13-15% of patients experienced elevated ALT.	[1][3][5]
Renal Toxicity	No effect on renal Alas1 mRNA expression at high doses in rodents.	Increased creatinine and decreased eGFR in a subset of patients.	[7][8]
Injection Site Reactions	Not a prominent finding.	Reported in ~25% of patients.	[8]

## Experimental Protocols

## Key Experiment 1: Preclinical Efficacy Assessment in a Phenobarbital-Induced Mouse Model of AIP

Objective: To evaluate the efficacy of **givosiran** in reducing key biomarkers of AIP in a mouse model that mimics acute attacks.

Methodology:

- Animal Model: Use a genetically modified mouse model of Acute Intermittent Porphyria (AIP) with a deficiency in the hydroxymethylbilane synthase (HMBS) enzyme.[10]
- Induction of Acute Attack: Administer phenobarbital (e.g., ~120 mg/kg for 3 days) intraperitoneally to induce an acute porphyria attack, characterized by a significant increase in hepatic ALAS1 expression and subsequent elevation of ALA and PBG levels.[14][15]
- Treatment Administration: Administer **givosiran** or a placebo control subcutaneously to the AIP mice prior to or following phenobarbital induction.
- Sample Collection: Collect 24-hour urine samples from the mice to measure the levels of ALA and porphobilinogen (PBG).[16]
- Biomarker Analysis: Quantify urinary ALA and PBG levels using a validated analytical method, such as liquid chromatography-tandem mass spectrometry.
- Gene Expression Analysis: At the end of the study, harvest liver tissue to measure the levels of ALAS1 mRNA using quantitative real-time PCR (qRT-PCR) to confirm target engagement.[11]

## Key Experiment 2: Clinical Efficacy and Safety Assessment (Based on ENVISION Phase 3 Trial)

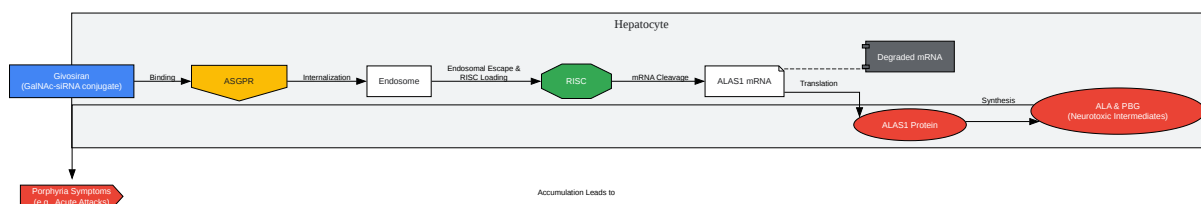
Objective: To evaluate the efficacy and safety of **givosiran** in patients with Acute Hepatic Porphyria (AHP).

Methodology:

- Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[13][17]

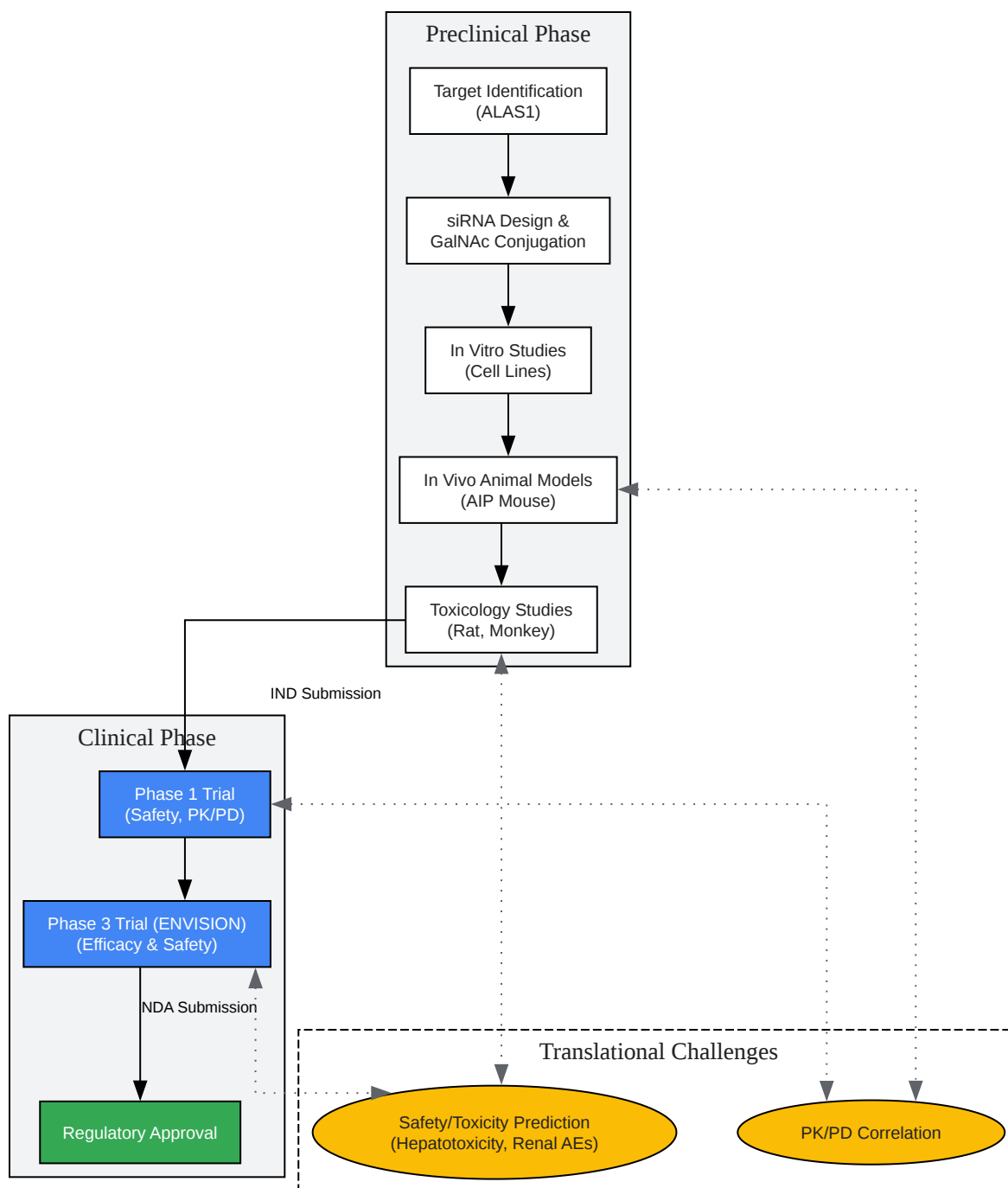
- Patient Population: Enroll patients aged 12 years or older with a confirmed diagnosis of AHP and a history of recurrent porphyria attacks.[\[4\]](#)[\[17\]](#)
- Randomization and Blinding: Randomize patients in a 1:1 ratio to receive either **givosiran** (2.5 mg/kg) or a placebo.[\[4\]](#) Both patients and investigators are blinded to the treatment allocation.
- Treatment Administration: Administer the assigned treatment subcutaneously once monthly for a 6-month period.[\[17\]](#)
- Primary Endpoint: The primary efficacy endpoint is the annualized rate of composite porphyria attacks, defined as attacks requiring hospitalization, an urgent healthcare visit, or intravenous hemin administration at home.[\[13\]](#)[\[17\]](#)
- Secondary Endpoints: Secondary endpoints include the assessment of urinary levels of ALA and PBG, the number of days of hemin use, and patient-reported outcomes such as daily worst pain scores.[\[13\]](#)[\[17\]](#)
- Safety Monitoring: Monitor patients for adverse events, including liver function tests (ALT, AST, bilirubin), renal function tests (serum creatinine, eGFR), and injection site reactions throughout the study.[\[8\]](#)

## Visualizations



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Caption: **Givosiran's** mechanism of action in hepatocytes.



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Caption: **Givosiran's** preclinical to clinical development workflow.



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